molecular formula C10H7IO B1590695 5-Iodonaphthalen-1-ol CAS No. 61735-56-6

5-Iodonaphthalen-1-ol

Cat. No. B1590695
CAS RN: 61735-56-6
M. Wt: 270.07 g/mol
InChI Key: YLGOKRRRCVJVLM-UHFFFAOYSA-N
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Description

5-Iodonaphthalen-1-ol is a chemical compound with the CAS Number: 61735-56-6 and a molecular weight of 270.07 . It is a yellow to brown solid at room temperature .


Synthesis Analysis

The synthesis of 5-Iodonaphthalen-1-ol involves a reaction with di-isopropyl azodicarboxylate and triphenylphosphine in toluene at 20℃ for 0.5h in an inert atmosphere .


Physical And Chemical Properties Analysis

5-Iodonaphthalen-1-ol is a yellow to brown solid at room temperature . It has a molecular weight of 270.07 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Environmental Chemistry

5-Iodonaphthalen-1-ol: has been utilized in the development of solvent-free synthesis processes. This aligns with the principles of green chemistry, which aim to reduce environmental pollution and hazards to health and safety. The compound is used in the synthesis of imines by condensation reactions under grinding conditions, which is an environmentally friendly alternative to traditional solvent-based reactions .

Material Science

In material science, 5-Iodonaphthalen-1-ol serves as a precursor for the synthesis of complex organic molecules. Its solid-state properties and stability at room temperature make it suitable for creating new materials with specific optical or electronic functions .

Chemical Synthesis

This compound plays a crucial role in organic synthesis, particularly in the formation of imines and other nitrogen-containing compounds. Its reactivity due to the iodine group allows for various substitutions and transformations, which are fundamental in synthetic chemistry .

Analytical Chemistry

5-Iodonaphthalen-1-ol: is used in analytical chemistry for the calibration of instruments and validation of analytical methods. Its well-defined physical and chemical properties make it an ideal standard for NMR, HPLC, LC-MS, and UPLC techniques .

Life Science Research

In life sciences, 5-Iodonaphthalen-1-ol is used in biochemical research to study cell signaling pathways and receptor-ligand interactions. Its iodine moiety can be radioactively labeled, making it a valuable tool for tracing and imaging studies .

Pharmacology

The compound finds application in pharmacological research as a building block for drug development. Its structural motif is present in various bioactive molecules, and modifications to its core structure can lead to new therapeutic agents .

Green Chemistry

5-Iodonaphthalen-1-ol: is instrumental in promoting green chemistry practices. It is involved in the synthesis of compounds through solvent-free methods, which is a step towards more sustainable and eco-friendly chemical processes .

Safety and Hazards

The safety information available indicates that 5-Iodonaphthalen-1-ol has a hazard statement H302 and precautionary statements P280; P305+P351+P338 . It is advised to handle this compound with care and appropriate safety measures .

properties

IUPAC Name

5-iodonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGOKRRRCVJVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2I)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491408
Record name 5-Iodonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodonaphthalen-1-ol

CAS RN

61735-56-6
Record name 5-Iodo-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61735-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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